molecular formula C29H50O2 B019988 (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol CAS No. 113892-08-3

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Cat. No. B019988
M. Wt: 436.7 g/mol
InChI Key: GVJHHUAWPYXKBD-BCHQTGRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to a class of molecules that are structurally complex, indicating the presence of multiple chiral centers and functional groups. These types of compounds are often synthesized through multi-step organic reactions, involving careful planning to ensure the correct stereochemistry.

Synthesis Analysis

The synthesis of complex organic molecules like the one often involves strategies such as selective functionalization, protection and deprotection of functional groups, and the use of chiral catalysts or auxiliaries to achieve the desired stereochemistry. Although no direct synthesis of this exact molecule was found, similar compounds, such as those involving silanes and cyclotetrasiloxanes, are synthesized through reactions that could involve halogenation, Grignard reactions, and subsequent functional group transformations (Wrackmeyer et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to the one mentioned often includes a variety of functional groups and a complex backbone. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are pivotal in determining the precise structure, including the configuration of chiral centers, and the spatial arrangement of the molecule's atoms (Dahrouch et al., 2001).

Chemical Reactions and Properties

The compound's chemical reactions and properties can be inferred based on its functional groups and molecular structure. For instance, the presence of trideuteriomethyl groups suggests isotopic labeling, which is often used in mechanistic studies or to enhance the physical properties of compounds. The chemical behavior would be influenced by these groups, affecting reactivity and possibly stability (Iwatsuki et al., 1993).

Physical Properties Analysis

Physical properties such as solubility, melting point, and boiling point are closely related to the molecular structure. The presence of dimethyl and tridecyl groups would likely render the compound hydrophobic, affecting its solubility in organic solvents. Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) could be used to study these properties (Koten et al., 2000).

Chemical Properties Analysis

The chemical properties, including reactivity towards certain reagents, stability under various conditions, and the potential for undergoing specific types of chemical reactions, would depend on the structure. For example, the bis(trideuteriomethyl) groups might impact the rate of reactions where these groups are involved, due to the kinetic isotope effect (Selzer & Rappoport, 1996).

Scientific Research Applications

Catalytic Reactions and Synthesis

Research on compounds structurally similar to (2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol has focused on their applications in catalytic reactions and synthesis. For instance, chiral Pt(II)/Pd(II) pincer complexes, which exhibit structural similarities, have been studied for their applications in catalytic asymmetric aldol and silylcyanation reactions (Yoon et al., 2006). Another study explores the use of silicon-containing compounds in stereocontrolled organic synthesis, demonstrating the versatility of these complex molecules in creating various stereochemical configurations (Fleming & Lawrence, 1998).

Novel Organic Compounds and Mechanism Studies

The development of new organic compounds and the exploration of their reaction mechanisms also form a significant area of research. For example, Liu Diansheng synthesized a novel organic compound through the treatment of certain amines with chlorotrimethylsilane and n-butyllithium, leading to a unique bridged amidinate-diamido and annular diaminocyclohexane (Diansheng, 2004). This kind of research contributes to understanding the underlying mechanisms and potential applications of such complex molecules in various fields of chemistry.

Structural Analysis and NMR Studies

Structural analysis and nuclear magnetic resonance (NMR) studies form a crucial part of research involving complex organic compounds. For instance, the synthesis and characterization of specific protoporphyrin derivatives have been carried out, enabling the assignment of paramagnetically shifted methyl resonances in the NMR spectrum of iron(III) protoporphyrin-IX cyanide (Cavaleiro et al., 1974). Such studies are vital for understanding the physical and chemical properties of these compounds at a molecular level.

Synthesis and Characterization of Metallomacrocyclic Complexes

The synthesis and characterization of metallomacrocyclic complexes using similar compounds have also been a topic of interest. Guerrero et al. synthesized new pyrazolic hybrid ligands and explored their reactions with palladium(II), leading to the formation of both monomeric and dimeric complexes (Guerrero et al., 2008). This research contributes to the broader understanding of organometallic chemistry and the potential for creating novel catalysts and functional materials.

properties

IUPAC Name

(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21-,22-,29-/m1/s1/i5D3,7D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJHHUAWPYXKBD-BCHQTGRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C2=C(CC[C@@](O2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C(=C1O)C([2H])([2H])[2H])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almefrol-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Reactant of Route 2
Reactant of Route 2
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Reactant of Route 3
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Reactant of Route 4
Reactant of Route 4
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Reactant of Route 5
Reactant of Route 5
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Reactant of Route 6
(2R)-2,8-dimethyl-5,7-bis(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.